molecular formula C10H13F3N2S B2910258 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine CAS No. 1566835-01-5

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine

Cat. No.: B2910258
CAS No.: 1566835-01-5
M. Wt: 250.28
InChI Key: WGCRIVRYJBMPGZ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a compound that features a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a thiazole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a trifluoromethyl group. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group onto a cyclohexyl precursor. The thiazole ring can be synthesized separately and then coupled with the cyclohexyl derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. The thiazole ring may also play a role in the compound’s biological effects by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)cyclohexanone
  • 4-(Trifluoromethyl)cyclohexanone
  • 4-(Trifluoromethyl)phenylhydrazine

Uniqueness

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is unique due to the combination of its trifluoromethyl group, cyclohexyl ring, and thiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

4-[3-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine is a unique compound characterized by a trifluoromethyl group, a cyclohexyl ring, and a thiazole ring. This structure imparts distinctive chemical properties that are of significant interest in medicinal chemistry, particularly for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The molecular formula of this compound is C10H13F3N2SC_{10}H_{13}F_3N_2S, with a molecular weight of 250.29 g/mol. The compound features a thiazole ring which is known for its diverse biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to proteins, potentially modulating their activity. The thiazole moiety may also contribute to its biological effects by participating in interactions with cellular components.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the thiazole ring can enhance antibacterial activity against various pathogens. In vitro assays have demonstrated that compounds similar to this compound possess significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. A recent study evaluated a series of thiazole-based compounds for their efficacy against different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising cytotoxicity against breast cancer (MDA-MB-231), liver cancer (SK-Hep-1), and gastric cancer (NUGC-3) cell lines . The mechanism appears to involve the inhibition of matrix metalloproteinases (MMPs), which are critical for tumor metastasis.

Case Studies

  • Antimalarial Activity : A study focused on thiazole analogs demonstrated their potential as antimalarial agents against Plasmodium falciparum. The structure-activity relationship (SAR) analysis revealed that specific modifications could significantly enhance potency while maintaining low cytotoxicity in mammalian cells .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles were evaluated for their leishmanicidal properties. Compounds derived from thiazole showed effective inhibition of Leishmania infantum, with significant ultrastructural changes observed in treated parasites .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity Target Effectiveness Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition
AnticancerMDA-MB-231 (breast cancer)IC50 = 0.004 μM
SK-Hep-1 (liver cancer)Moderate activity
AntimalarialPlasmodium falciparumHigh potency
LeishmanicidalLeishmania infantumEffective inhibition

Properties

IUPAC Name

4-[3-(trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2S/c11-10(12,13)7-3-1-2-6(4-7)8-5-16-9(14)15-8/h5-7H,1-4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCRIVRYJBMPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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